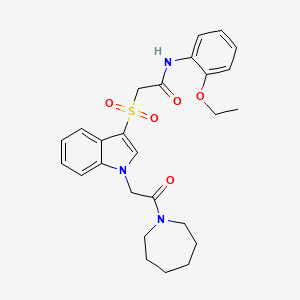
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N3O5S with a molecular weight of approximately 483.58 g/mol. The structure includes an indole moiety, a sulfonamide group, and an azepane ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.58 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets within biological systems. The indole moiety may engage with enzymes or receptors, while the sulfonamide and azepane groups could enhance binding affinity and selectivity. Potential pathways include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glycine transporter 1 (GlyT1). Studies have demonstrated that modifications to the azepane moiety can enhance potency against GlyT1, suggesting a structure-activity relationship that could be exploited for therapeutic development .
Case Studies
- GlyT1 Inhibition : A study identified related compounds with glycine transporter inhibition capabilities, highlighting the importance of the azepane substitution in increasing potency (IC50 values around 37 nM) .
- CNS Penetration : Pharmacokinetic studies showed favorable brain-plasma ratios for select derivatives, indicating potential central nervous system activity .
Research Findings
Recent investigations have focused on the compound's pharmacological profile:
- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit GlyT1 effectively.
- Structural Modifications : Alterations in the chemical structure, such as varying substituents on the phenyl ring or modifications to the azepane group, have been shown to influence biological activity significantly .
科学的研究の応用
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications , particularly in the treatment of neurological disorders such as schizophrenia and bipolar disorder. The indole structure is known for its ability to interact with various neurotransmitter receptors, making it a candidate for developing new antipsychotic medications .
Anticancer Activity
Research indicates that compounds with indole derivatives often exhibit anticancer properties . The unique structural features of this compound may allow it to modulate signaling pathways involved in cell growth and apoptosis, suggesting its potential as an anticancer agent . Studies have shown that similar compounds can inhibit tumor growth by targeting specific enzymes or receptors associated with cancer progression.
Antimicrobial Properties
There is ongoing investigation into the antimicrobial activity of this compound. The presence of the azepane ring and sulfonamide group may enhance its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes . Preliminary studies suggest that it could be effective against a range of pathogens, including resistant strains.
Synthetic Methodologies
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide typically involves several key steps:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Azepane Ring : This step often involves nucleophilic substitution reactions where azepane derivatives are introduced to the indole structure.
- Sulfonamide Formation : The sulfonamide group is attached through reactions involving sulfonyl chlorides or other sulfonating agents.
- Final Acetylation : The final step involves acetylating the amine group to yield the desired acetamide structure.
Case Study 1: Neurological Disorders
In a study published in Justia Patents, researchers explored compositions that include similar compounds for treating schizophrenia and bipolar disorder. The findings indicated that these compounds could effectively modulate synaptic transmission by acting on specific receptors .
Case Study 2: Anticancer Research
A recent publication in the Egyptian Journal of Chemistry highlighted the synthesis of related indole derivatives and their evaluation for anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the indole structure can enhance biological activity .
特性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-2-34-23-14-8-6-12-21(23)27-25(30)19-35(32,33)24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAHGKOZPFWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














